![molecular formula C18H13N5OS B6513184 1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891104-84-0](/img/structure/B6513184.png)
1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The compound is a derivative of triazolopyrimidines, which are known for their wide range of pharmacological activities, including antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . These triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound could include aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Some of the synthesized compounds are subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a similar compound has a melting point of 222.4–223.8 °C . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Scientific Research Applications
Anticancer Properties
1-Phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one exhibits promising anticancer potential. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines. These derivatives may interfere with cancer cell growth, induce apoptosis, or inhibit specific signaling pathways involved in tumorigenesis .
Antimicrobial Activity
The compound’s sulfur-containing moiety contributes to its antimicrobial properties. It has been investigated for its ability to combat bacterial and fungal infections. Researchers have explored its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .
Analgesic and Anti-Inflammatory Effects
Studies suggest that this compound may possess analgesic and anti-inflammatory properties. It could potentially modulate pain perception and reduce inflammation by interacting with relevant receptors or enzymes .
Antioxidant Activity
The presence of the phenyl group and sulfur atom makes this compound an interesting candidate for antioxidant research. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigations into its radical-scavenging abilities are ongoing .
Antiviral Potential
Researchers have explored the compound’s antiviral activity, particularly against certain viruses. It may inhibit viral replication or entry into host cells. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Enzyme Inhibitors
a. Carbonic Anhydrase Inhibitors: The compound’s structure suggests it could interact with carbonic anhydrase enzymes, which are involved in various physiological processes. These inhibitors have therapeutic implications for conditions like glaucoma and epilepsy. b. Cholinesterase Inhibitors: Investigating its role in cholinesterase inhibition may lead to novel treatments for neurodegenerative diseases like Alzheimer’s. c. Alkaline Phosphatase Inhibitors: Alkaline phosphatase inhibitors are relevant in bone health and other metabolic processes. d. Anti-Lipase Activity: Lipase inhibitors are explored for weight management and lipid-related disorders. e. Aromatase Inhibitors: These compounds are crucial in breast cancer therapy .
Antitubercular Agents
Given the global burden of tuberculosis, identifying new antitubercular agents is essential. Researchers have evaluated derivatives of this compound for their activity against Mycobacterium tuberculosis. Their potential lies in inhibiting bacterial growth or disrupting essential pathways .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, affecting multiple biochemical pathways . For instance, they have been found to inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Action Environment
It is known that the lipophilicity of similar compounds can be modulated to resolve issues of concern, such as direct inhibition of cytochrome p450 isoforms .
Future Directions
properties
IUPAC Name |
1-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-16(13-6-2-1-3-7-13)12-25-18-21-20-17-10-9-15(22-23(17)18)14-8-4-5-11-19-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKOMWLNQAFXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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